molecular formula C19H15FN2O2S B12151049 (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12151049
M. Wt: 354.4 g/mol
InChI Key: IXTXXTYRWJCVDJ-ATVHPVEESA-N
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Description

(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a prop-2-en-1-yloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15FN2O2S/c1-2-11-24-16-9-3-13(4-10-16)12-17-18(23)22-19(25-17)21-15-7-5-14(20)6-8-15/h2-10,12H,1,11H2,(H,21,22,23)/b17-12-

InChI Key

IXTXXTYRWJCVDJ-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

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